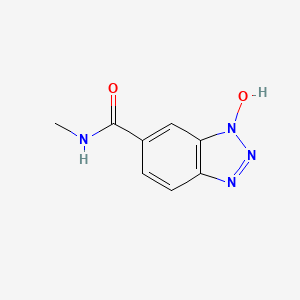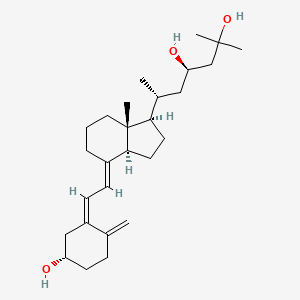
(2S)-2-amino-4-methyl(1,2-13C2)pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-4-methyl(1,2-13C2)pentanoic acid is a labeled amino acid derivative. The compound is structurally similar to leucine, an essential amino acid, but with carbon-13 isotopes at specific positions. This labeling is useful in various scientific studies, particularly in metabolic and biochemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4-methyl(1,2-13C2)pentanoic acid typically involves the incorporation of carbon-13 isotopes into the precursor molecules. One common method is the use of labeled precursors in a multi-step synthesis process. The reaction conditions often include the use of protective groups to prevent unwanted side reactions and the use of specific catalysts to ensure the incorporation of the isotopes at the desired positions.
Industrial Production Methods
Industrial production of labeled compounds like this compound involves large-scale synthesis using automated systems. These systems are designed to handle the precise addition of isotopes and the purification of the final product. The production process is optimized to ensure high yield and purity, which is crucial for its use in scientific research.
化学反应分析
Types of Reactions
(2S)-2-amino-4-methyl(1,2-13C2)pentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the amino acid into its corresponding keto acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields keto acids, while reduction can produce various amino acid derivatives.
科学研究应用
(2S)-2-amino-4-methyl(1,2-13C2)pentanoic acid has several applications in scientific research:
Chemistry: Used as a tracer in studying metabolic pathways and enzyme mechanisms.
Biology: Helps in understanding protein synthesis and degradation.
Medicine: Used in metabolic studies to investigate diseases like cancer and diabetes.
Industry: Employed in the development of new pharmaceuticals and in quality control processes.
作用机制
The mechanism of action of (2S)-2-amino-4-methyl(1,2-13C2)pentanoic acid involves its incorporation into metabolic pathways. The labeled carbon atoms allow researchers to track the compound’s movement and transformation within biological systems. This helps in identifying molecular targets and understanding the pathways involved in various biochemical processes.
相似化合物的比较
Similar Compounds
Leucine: An essential amino acid with a similar structure but without the carbon-13 labeling.
Isoleucine: Another essential amino acid with a similar structure but different side chain arrangement.
Valine: Similar in structure but with a different side chain.
Uniqueness
The uniqueness of (2S)-2-amino-4-methyl(1,2-13C2)pentanoic acid lies in its labeled carbon atoms, which make it a valuable tool in research. The isotopic labeling allows for precise tracking and analysis of metabolic processes, providing insights that are not possible with unlabeled compounds.
属性
分子式 |
C6H13NO2 |
|---|---|
分子量 |
133.16 g/mol |
IUPAC 名称 |
(2S)-2-amino-4-methyl(1,2-13C2)pentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i5+1,6+1 |
InChI 键 |
ROHFNLRQFUQHCH-MILXZTBLSA-N |
手性 SMILES |
CC(C)C[13C@@H]([13C](=O)O)N |
规范 SMILES |
CC(C)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


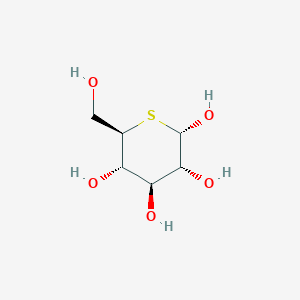
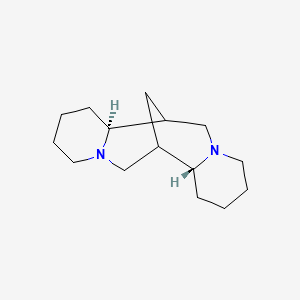

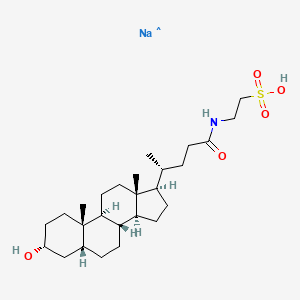
![9H-fluoren-9-ylmethyl N-[(2S)-1,4-dioxo-4-(tritylamino)butan-2-yl]carbamate](/img/structure/B12058149.png)
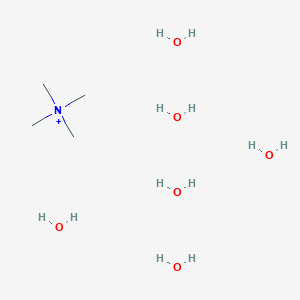
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(3,6-diiodo-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12058159.png)
![Dibromo[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II)](/img/structure/B12058167.png)
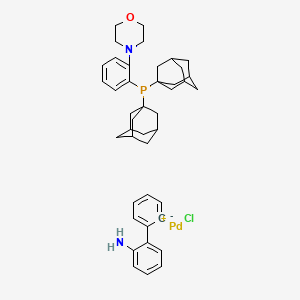
![Dibromo[(S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II)](/img/structure/B12058174.png)

